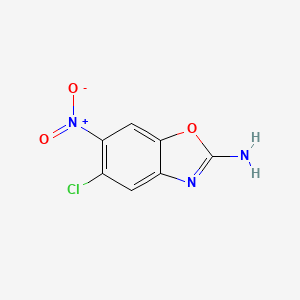

5-Chloro-6-nitro-1,3-benzoxazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

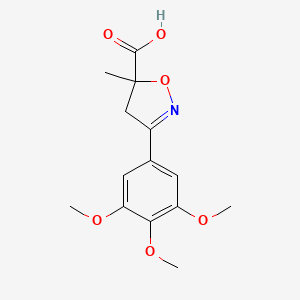

5-Chloro-6-nitro-1,3-benzoxazol-2-amine is a chemical compound with the linear formula C7H3ClN2O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzoxazole derivatives has seen significant advances, particularly using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For this compound, there are twelve possible conformers and tautomers .Chemical Reactions Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .科学的研究の応用

Synthesis and Organic Chemistry Applications

The synthesis of benzoxazoles, including derivatives that may relate to or derive from compounds similar to 5-Chloro-6-nitro-1,3-benzoxazol-2-amine, is a significant area of interest in organic chemistry. Microwave-assisted synthesis has emerged as a key technique for efficiently producing benzoxazole derivatives, highlighting the importance of such compounds in medicinal chemistry and material science. This method offers a rapid and diverse route for synthesizing benzoxazoles, which are known for their broad range of pharmacological properties and utility in material science (Özil & Menteşe, 2020).

Catalytic Reduction and Material Science

Another significant application is the catalytic reduction of nitro aromatic compounds to aromatic amines, where compounds like this compound could serve as precursors. This process is vital in both academia and the chemical industry, with metal-catalyzed reductive carbonylation using CO as a reducing agent being intensively investigated over the past decade (Tafesh & Weiguny, 1996).

Reduction of Toxic Substances in Food

Lactic acid bacteria (LAB) have been studied for their capacity to reduce toxic substances in food, such as N-nitrosamines and heterocyclic amines. While not directly related to this compound, this research underscores the broader context of reducing toxicity in chemicals that may be structurally similar or related. LAB can directly decrease harmful substances through adsorption or degradation, indirectly by reducing precursors, or through their antioxidant properties, demonstrating a multifaceted approach to improving food safety (Shao et al., 2021).

将来の方向性

Benzoxazole and its derivatives continue to be a focus of research due to their wide range of biological activities . Future directions may include the development of new synthetic methodologies, exploration of different reaction conditions and catalysts, and investigation of their bio-applicability against various diseases .

作用機序

Target of Action

Benzoxazole derivatives, to which this compound belongs, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a broad substrate scope and functionalization to offer several biological activities .

Mode of Action

Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Benzoxazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Some benzoxazole derivatives have shown inhibitory effects on the growth of certain cancer cells .

特性

IUPAC Name |

5-chloro-6-nitro-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O3/c8-3-1-4-6(14-7(9)10-4)2-5(3)11(12)13/h1-2H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHRVJXLCRFILU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])OC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350191.png)

![5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350225.png)